molecular formula C17H15FN2O3 B2517421 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1210931-24-0

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2517421
CAS No.: 1210931-24-0
M. Wt: 314.316
InChI Key: ZGSQKUUQXDVUEX-UHFFFAOYSA-N
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Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including an isoxazole ring, a fluorophenyl group, and a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne. This reaction often employs copper (I) or ruthenium (II) catalysts .

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.

  • Attachment of the Furan Ring: : The furan ring is typically introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a furan in the presence of a Lewis acid catalyst.

  • Final Coupling: : The final step involves coupling the isoxazole and furan derivatives through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing greener solvents, and optimizing catalyst loading to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

  • Reduction: : Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or an isoxazolidine under appropriate conditions.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Isoxazoline or isoxazolidine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the furan ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide
  • N-((5-(4-bromophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide
  • N-((5-(4-methylphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Uniqueness

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogenated or methylated analogs.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c1-10-7-15(11(2)22-10)17(21)19-9-14-8-16(23-20-14)12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSQKUUQXDVUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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